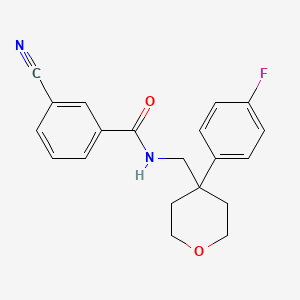

3-cyano-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

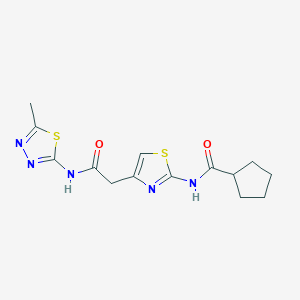

The compound “3-cyano-N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide” is a complex organic molecule. It contains a cyano group (-CN), a benzamide group (a benzene ring attached to an amide), and a tetrahydro-2H-pyran-4-yl group (a six-membered ring containing five carbon atoms and one oxygen atom, with four of the carbon atoms being part of a saturated (tetrahydro) ring). The molecule also contains a fluorophenyl group, which is a benzene ring with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and fluorophenyl groups would contribute to the compound’s aromaticity, while the tetrahydro-2H-pyran-4-yl group would introduce a degree of saturation and cyclic structure .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the cyano, benzamide, and fluorophenyl groups. The cyano group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano and benzamide groups could increase the compound’s polarity, potentially affecting its solubility in different solvents .Applications De Recherche Scientifique

Positive Allosteric Modulation of mGluR5

The compound CDPPB, related to the chemical structure , has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This modulation has implications for potential therapeutic applications in treating disorders like schizophrenia. CDPPB exhibited significant potency in enhancing mGluR5-mediated responses in rat cortical astrocytes, showcasing the importance of specific structural requirements for allosteric modulation (de Paulis et al., 2006).

Colorimetric Sensing of Fluoride Anions

Research into N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed their potential in colorimetric sensing of fluoride ions. These compounds undergo a color transition in response to fluoride anions, indicating their utility in environmental monitoring and analytical chemistry applications (Younes et al., 2020).

Synthesis of Heterocyclic Compounds

The chemical scaffold of interest is foundational in the synthesis of diverse heterocyclic compounds, indicating its versatility in drug discovery and organic synthesis. Studies have focused on creating pyrazole, isoxazole, and pyrimidine derivatives, highlighting the compound's role in generating pharmacologically relevant molecules (Mohareb et al., 2004).

Antipsychotic-Like Effects in Behavioral Models

Another study found that 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) exhibits antipsychotic-like effects in rat behavioral models, reinforcing its potential in developing new treatments for psychiatric disorders. This research underscores the therapeutic potential of allosteric modulators of mGluR5 in neuropsychiatric conditions (Kinney et al., 2005).

Propriétés

IUPAC Name |

3-cyano-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2/c21-18-6-4-17(5-7-18)20(8-10-25-11-9-20)14-23-19(24)16-3-1-2-15(12-16)13-22/h1-7,12H,8-11,14H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCZYRXYKVSYQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2587675.png)

![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2587679.png)

![6-Isopropyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2587680.png)